Cas no 113216-88-9 (Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-)

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- structure
113216-88-9 structure
Nombre del producto:Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
Número CAS:113216-88-9
MF:C27H29ClN2O3
Megavatios:464.983766317368
CID:130091
PubChem ID:11784547

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- Propiedades químicas y físicas

Nombre e identificación

    • Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
    • [(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
    • (1R)-((1S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
    • 10,11-dihydroquinine p-chlorobenzoate
    • Dihydroquinine 4-chlorobenzoate
    • Hydroquinine 4-chlorobenzoate
    • O-(4-chlorobenzoyl)-hydroquinine
    • O-(4-Chlorobenzoyl)hydroquinine
    • SureCN3959572
    • Dihydroquinine 4-chlorobenzoate, Hydroquinine 4-chlorobenzoate
    • Cinchonan-9-ol, 10,11-dihydro-6'-Methoxy-, 9-(4-chlorobenzoate), (8α,9R)-
    • DTXSID60472567
    • (R)-((2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
    • 113216-88-9
    • HYDROQUININE4-CHLOROBENZOATE
    • (R)-[(2S,4S,5R)-5-ETHYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHYL 4-CHLOROBENZOATE
    • Hydroquinine 4-chlorobenzoate,98%
    • SCHEMBL3959572
    • (R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
    • (1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
    • O-(4-Chlorobenzoyl)hydroquinine, 98%
    • G63203
    • TXVNNFDXQZFMBQ-MFQNCIFPSA-N
    • Renchi: InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19-,25-,26+/m0/s1
    • Clave inchi: TXVNNFDXQZFMBQ-MFQNCIFPSA-N
    • Sonrisas: COC1C=CC2C(=C([C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4CC)OC(C3C=CC(Cl)=CC=3)=O)C=CN=2)C=1

Atributos calculados

  • Calidad precisa: 464.18687
  • Masa isotópica única: 464.1866705g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 33
  • Cuenta de enlace giratorio: 7
  • Complejidad: 670
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 51.7Ų
  • Xlogp3: 5.9

Propiedades experimentales

  • Color / forma: powder
  • Denso: 1.28
  • Punto de fusión: 128-130 °C(lit.)
  • Punto de ebullición: 598°Cat760mmHg
  • Punto de inflamación: 315.5°C
  • índice de refracción: 1.639
  • PSA: 51.66
  • Disolución: Not determined

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- Información de Seguridad

  • Número de transporte de mercancías peligrosas:UN 1544
  • Wgk Alemania:3
  • Instrucciones de Seguridad: 22-24/25
  • Grupo de embalaje:III
  • Categoría de embalaje:III
  • Nivel de peligro:6.1(b)
  • Nivel de peligro:6.1(b)

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A987129-100mg
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
113216-88-9 97%
100mg
$40.0 2025-02-24
1PlusChem
1P003TVK-250mg
O-(4-Chlorobenzoyl)hydroquinine
113216-88-9 97%
250mg
$57.00 2023-12-26
1PlusChem
1P003TVK-1g
O-(4-Chlorobenzoyl)hydroquinine
113216-88-9 97%
1g
$157.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1679150-250mg
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
113216-88-9 97%
250mg
¥662.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1679150-1g
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
113216-88-9 97%
1g
¥1939.00 2024-08-09
Ambeed
A987129-1g
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
113216-88-9 97%
1g
$161.0 2025-02-24
Ambeed
A987129-250mg
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
113216-88-9 97%
250mg
$63.0 2025-02-24
SHENG KE LU SI SHENG WU JI SHU
sc-228848-1 g
O-(4-Chlorobenzoyl)hydroquinine,
113216-88-9
1g
¥579.00 2023-07-10
1PlusChem
1P003TVK-100mg
O-(4-Chlorobenzoyl)hydroquinine
113216-88-9 97%
100mg
$36.00 2023-12-26
SHENG KE LU SI SHENG WU JI SHU
sc-228848-1g
O-(4-Chlorobenzoyl)hydroquinine,
113216-88-9
1g
¥579.00 2023-09-05

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- Literatura relevante

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:113216-88-9)Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
A1198848
Pureza:99%
Cantidad:1g
Precio ($):156.0